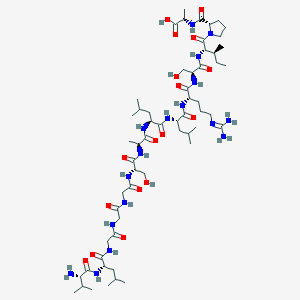

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH is a peptide sequence composed of 14 amino acids. . This peptide is derived from the heat shock protein 65 kDa fragment and has been studied for its neuroprotective properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.

Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like .

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

化学反応の分析

Types of Reactions

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using agents like .

Substitution: Amino acid residues can be substituted using techniques.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

Reduction: Dithiothreitol (DTT) in a buffered solution.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.

科学的研究の応用

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: has several scientific research applications:

Neuroprotection: It has been studied for its ability to protect neurons from oxidative stress and apoptosis.

Drug Development: The peptide is explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Biomarker Discovery: It is used in research to identify biomarkers for various neurological conditions.

作用機序

The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:

Neurotrophic Pathways: The peptide activates neurotrophic pathways that promote neuron survival and growth.

Antioxidant Defense: It enhances the antioxidant defense mechanisms in neurons, reducing oxidative damage.

Anti-apoptotic Effects: The peptide inhibits apoptotic pathways, thereby preventing cell death.

類似化合物との比較

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can be compared with other neurotrophic peptides:

Brain-Derived Neurotrophic Factor (BDNF): Both peptides promote neuron survival, but BDNF has a broader range of effects on synaptic plasticity.

Nerve Growth Factor (NGF): NGF primarily supports the survival of sensory and sympathetic neurons, whereas This compound has a more specific neuroprotective role.

List of Similar Compounds

- Brain-Derived Neurotrophic Factor (BDNF)

- Nerve Growth Factor (NGF)

- Glial Cell Line-Derived Neurotrophic Factor (GDNF)

- Ciliary Neurotrophic Factor (CNTF)

生物活性

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, a peptide consisting of 14 amino acids, has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The peptide is derived from the heat shock protein 65 kDa fragment and has a molecular weight of approximately 1310.5 g/mol .

- Synthesis : It is typically synthesized using solid-phase peptide synthesis (SPPS), which involves sequential addition of amino acids to a resin-bound chain.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. Key findings include:

- Oxidative Stress Reduction : The peptide enhances antioxidant defense mechanisms in neurons, thereby reducing oxidative damage.

- Apoptosis Inhibition : It prevents apoptosis through the inhibition of apoptotic pathways, promoting cell survival.

The biological activity of this peptide can be attributed to several mechanisms:

- Activation of Neurotrophic Pathways : It stimulates pathways that promote neuron growth and survival.

- Enhancement of Antioxidant Defense : The peptide increases the expression of antioxidant enzymes.

- Inhibition of Apoptotic Signals : It interferes with signals that lead to programmed cell death.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Applications in Drug Development

The potential therapeutic applications of this compound are noteworthy:

- Neurodegenerative Diseases : Its neuroprotective and anti-apoptotic properties make it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

- Biomarker Discovery : The peptide is also being researched for its utility in identifying biomarkers for various neurological disorders.

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCDLGCXIOVBW-BLPBYGFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H103N17O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。